molecular formula C46H47F3N6O9S2 B1193454 PROTAC_ERRalpha

PROTAC_ERRalpha

Cat. No. B1193454
M. Wt: 949.03
InChI Key: IIJORMBEWMYDEN-FRKKMCEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC_ERRalpha is a proteolysis targeting chimeras (PROTAC) which provides broad tissue distribution and knockdown of the targeted ERRalpha protein in tumor xenografts.

Scientific Research Applications

1. Mitochondrial Biogenesis and Energy Metabolism

Research has shown that estrogen-related receptor alpha (ERRalpha) plays a crucial role in the regulation of genes involved in oxidative phosphorylation and mitochondrial biogenesis. This function is crucial for maintaining proper mitochondrial DNA content and protein expression, impacting overall cellular energy metabolism. Disorders in these processes are linked to metabolic diseases such as diabetes (Schreiber et al., 2004).

2. Development of Photopharmacology

PROTAC_ERRalpha has been explored in the context of photopharmacology. This approach, involving the conjugation of photosensitizers and protein ligands, allows for the controllable degradation of target proteins with high precision. Such technologies are significant for advancing therapeutic modalities in conditions like breast cancer, where specific protein targeting can be crucial (Zhang et al., 2022).

3. Regulation of Energy Production

ERRalpha is identified as a potential mediator in the signaling of PGC-1alpha, a transcriptional coactivator involved in energy production and utilization. The identification of ERRalpha modulators provides insights into gene regulation by PGC-1alpha, offering potential therapeutic targets for metabolic disorders (Willy et al., 2004).

4. Adipocyte Differentiation and Metabolic Gene Expression

ERRalpha modulates the expression of genes related to adipogenesis, implying its critical role in adipocyte differentiation and white adipose tissue development. This modulation affects the expression of various adipogenesis-related genes, highlighting its importance in energy balance and metabolic processes (Ijichi et al., 2007).

5. Antioxidant Protection and Mitochondrial Function

ERRalpha is essential for the expression of genes that provide oxidative stress protection and for maintaining mitochondrial function. This role is critical in the context of energy metabolism and can have implications for conditions like heart failure and metabolic disorders (Rangwala et al., 2007).

6. Cancer Research and Therapeutics

ERRalpha has been implicated as a determinant in breast cancer heterogeneity. Its role in breast cancer cells involves the regulation of genes that have high relevance to breast tumor biology, offering potential insights for targeted cancer therapies (Deblois et al., 2009).

7. Drug Discovery and Development

The combination of photopharmacology and PROTACs, including PROTAC_ERRalpha, is gaining momentum in the field of drug discovery. This approach holds promise for developing therapies with improved specificity and reduced off-target effects, especially in cancer treatment (Zeng et al., 2021).

properties

Product Name

PROTAC_ERRalpha

Molecular Formula

C46H47F3N6O9S2

Molecular Weight

949.03

IUPAC Name

(2S,4R)-1-((S)-2-(3-(2-(5-((Z)-4-(4-Cyano-2-(trifluoromethyl)phenoxy)-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1

InChI Key

IIJORMBEWMYDEN-FRKKMCEPSA-N

SMILES

O=C([C@H]1N(C([C@@H](NC(CCOCCN(C/2=O)C(SC2=C/C3=CC=C(OC4=CC=C(C#N)C=C4C(F)(F)F)C(OC)=C3)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC5=CC=C(C6=C(C)N=CS6)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PROTAC_ERRalpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC_ERRalpha
Reactant of Route 2
Reactant of Route 2
PROTAC_ERRalpha
Reactant of Route 3
Reactant of Route 3
PROTAC_ERRalpha
Reactant of Route 4
Reactant of Route 4
PROTAC_ERRalpha
Reactant of Route 5
PROTAC_ERRalpha
Reactant of Route 6
Reactant of Route 6
PROTAC_ERRalpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.